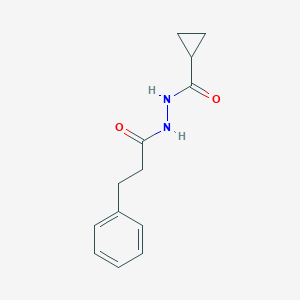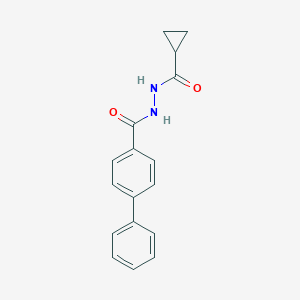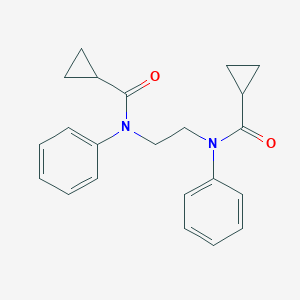![molecular formula C23H22Cl2N2O4S B322182 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322182.png)
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dichlorophenoxy and dimethylanilino groups, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid. This intermediate is then reacted with 4-[(3,5-dimethylanilino)sulfonyl]phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common reagents used in the industrial production include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with comparable chemical properties.
5-chloro-2-(2,4-dichlorophenoxy)phenol: An antimicrobial agent with structural similarities.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of efficacy and specificity.
Properties
Molecular Formula |
C23H22Cl2N2O4S |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-14-10-15(2)12-19(11-14)27-32(29,30)20-7-5-18(6-8-20)26-23(28)16(3)31-22-9-4-17(24)13-21(22)25/h4-13,16,27H,1-3H3,(H,26,28) |
InChI Key |
YJYBXXLXBFTWKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322113.png)
![5-Benzyl-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B322115.png)
![N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322116.png)
![N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B322117.png)
![N-benzyl-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B322119.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)

![2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322123.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322127.png)
![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322130.png)
